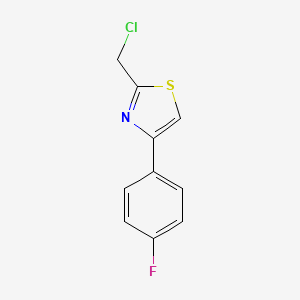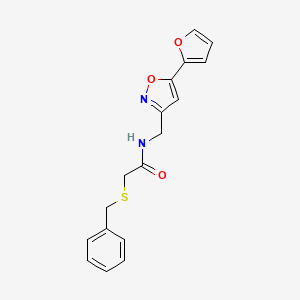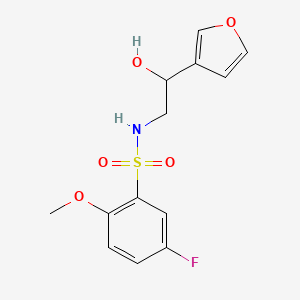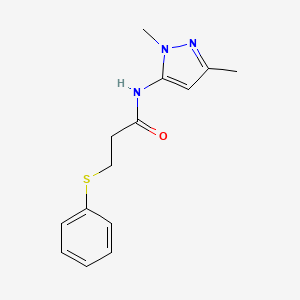
2-(Chloromethyl)-4-(4-fluorophenyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-4-(4-fluorophenyl)-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a chloromethyl group at the 2-position and a fluorophenyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(4-fluorophenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a chlorinating agent, such as phosphorus oxychloride, to yield the desired thiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-4-(4-fluorophenyl)-1,3-thiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the substituents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazoles with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-4-(4-fluorophenyl)-1,3-thiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-4-(4-fluorophenyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in specific interactions with proteins or nucleic acids, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-4-phenyl-1,3-thiazole: Similar structure but lacks the fluorine atom, which can affect its reactivity and biological activity.
2-(Bromomethyl)-4-(4-fluorophenyl)-1,3-thiazole: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
Uniqueness
2-(Chloromethyl)-4-(4-fluorophenyl)-1,3-thiazole is unique due to the presence of both the chloromethyl and fluorophenyl groups, which confer specific chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable scaffold for drug development and other applications.
Propiedades
IUPAC Name |
2-(chloromethyl)-4-(4-fluorophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNS/c11-5-10-13-9(6-14-10)7-1-3-8(12)4-2-7/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWDYEQKXRUKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CCl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2850425.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl]acetamide](/img/structure/B2850430.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2850434.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2850435.png)


![Methyl 2-{[4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B2850442.png)
![2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2850443.png)

![2-(Bicyclo[4.1.0]heptan-2-yl)ethan-1-ol](/img/structure/B2850445.png)

![6-Methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2850447.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclopropanesulfonamide](/img/structure/B2850448.png)
